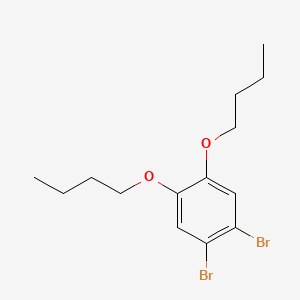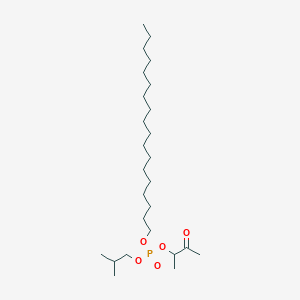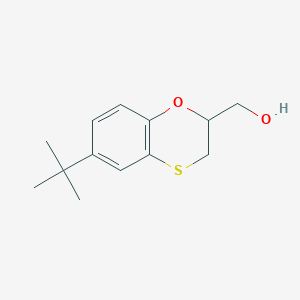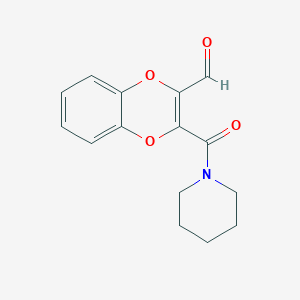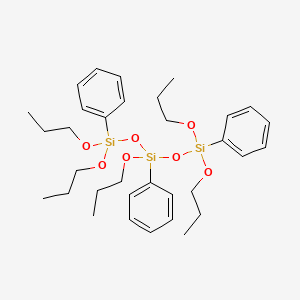
Iodosylbenzene--trifluoroborane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodosylbenzene–trifluoroborane (1/1) is a compound that combines the properties of iodosylbenzene and trifluoroborane. Iodosylbenzene is an organoiodine compound known for its use as an oxo transfer reagent in organic and coordination chemistry . Trifluoroborane, on the other hand, is a versatile Lewis acid widely used in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodosylbenzene is typically prepared by oxidizing iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ] [ \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} ]
Trifluoroborane can be synthesized by reacting boron trifluoride with various Lewis bases .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Iodosylbenzene–trifluoroborane (1/1) undergoes various types of reactions, including:
Common Reagents and Conditions:
Oxidation Reactions: Iodosylbenzene typically reacts with alkenes, aromatic amines, and metal complexes under mild conditions to form epoxides, azo compounds, and oxo derivatives, respectively.
Substitution Reactions: Trifluoroborane reacts with other boron halides to form mixed halides.
Major Products:
Oxidation Products: Epoxides, azo compounds, and oxo derivatives.
Substitution Products: Mixed halides.
Wissenschaftliche Forschungsanwendungen
Iodosylbenzene–trifluoroborane (1/1) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of iodosylbenzene–trifluoroborane (1/1) involves the transfer of oxygen atoms from iodosylbenzene to other molecules, facilitating oxidation reactions . Trifluoroborane acts as a Lewis acid, activating substrates and promoting various chemical transformations . The combination of these two mechanisms results in a versatile reagent with unique reactivity.
Vergleich Mit ähnlichen Verbindungen
Iodosylbenzene: Known for its use as an oxo transfer reagent.
Trifluoroborane: A versatile Lewis acid used in various chemical reactions.
Uniqueness: Iodosylbenzene–trifluoroborane (1/1) combines the oxidizing properties of iodosylbenzene with the Lewis acidity of trifluoroborane, resulting in a reagent with enhanced reactivity and versatility compared to its individual components.
Eigenschaften
CAS-Nummer |
108208-48-6 |
|---|---|
Molekularformel |
C6H5BF3IO |
Molekulargewicht |
287.82 g/mol |
IUPAC-Name |
iodosylbenzene;trifluoroborane |
InChI |
InChI=1S/C6H5IO.BF3/c8-7-6-4-2-1-3-5-6;2-1(3)4/h1-5H; |
InChI-Schlüssel |
SWJQMRRXMMDNSU-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.C1=CC=C(C=C1)I=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



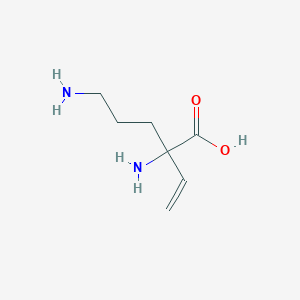

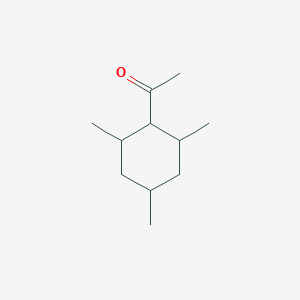
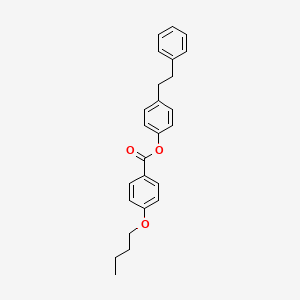
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
